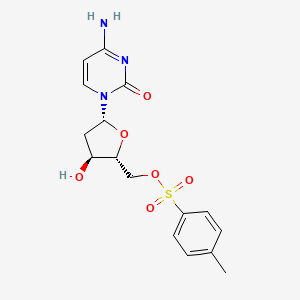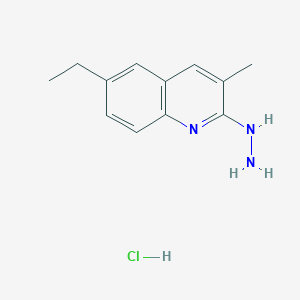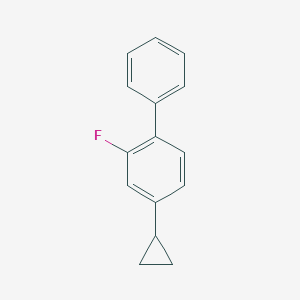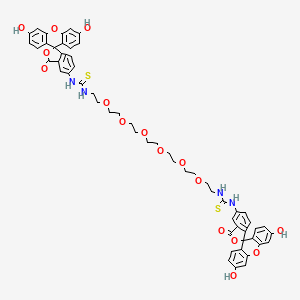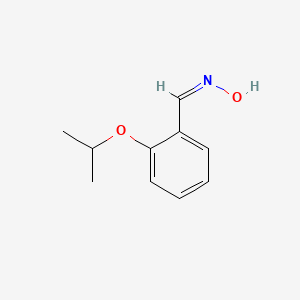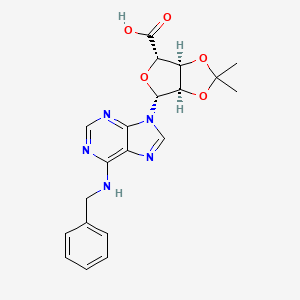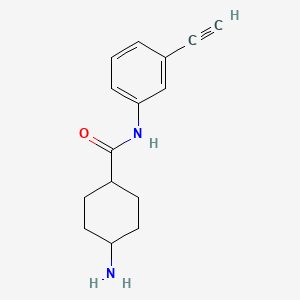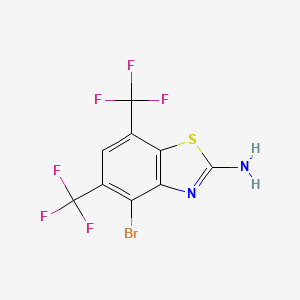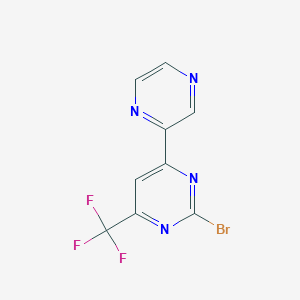![molecular formula C12H18N2Si B13717296 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a cyclobutyl group attached to a pyrazole ring, with a trimethylsilyl-ethynyl substituent. This combination of functional groups imparts distinct chemical properties to the molecule, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides.
Attachment of the Trimethylsilyl-Ethynyl Group:
Analyse Des Réactions Chimiques
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes.
Applications De Recherche Scientifique
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The trimethylsilyl-ethynyl group plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic residues in the target molecules. This binding can lead to the inhibition or activation of enzymatic pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole can be compared with other similar compounds, such as:
1-Cyclobutyl-4-ethynylpyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1-Cyclobutyl-4-(trimethylsilyl)pyrazole:
1-Cyclobutyl-4-[(trimethylsilyl)methyl]pyrazole: Contains a methyl group instead of an ethynyl group, leading to variations in its reactivity and interactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H18N2Si |
|---|---|
Poids moléculaire |
218.37 g/mol |
Nom IUPAC |
2-(1-cyclobutylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)8-7-11-9-13-14(10-11)12-5-4-6-12/h9-10,12H,4-6H2,1-3H3 |
Clé InChI |
DWXBXADLBIRTCR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


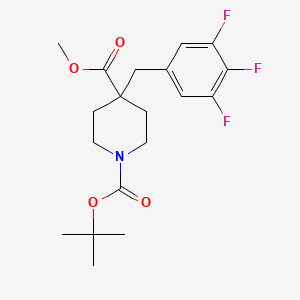
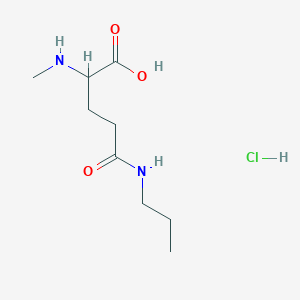
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
